5-(Methylsulfonyl)pyrimidine-2,4(1h,3h)-dione
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Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have several biological activities and are fundamental components of nucleic acids (DNA and RNA).
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of β-dicarbonyl compounds with guanidine . The specific synthesis process can vary depending on the desired pyrimidine derivative .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. Substituents on the pyrimidine ring, such as the methylsulfonyl group in your compound, can significantly influence the properties of the molecule .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions, including alkylation, acylation, halogenation, nitration, sulfonation, and many others . The reactivity of a specific pyrimidine derivative would depend on the nature and position of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Factors that can influence these properties include the nature and position of substituents on the pyrimidine ring .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methylsulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c1-12(10,11)3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCDHWPUUOPCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288195 |
Source
|
Record name | 5-(Methanesulfonyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)pyrimidine-2,4(1h,3h)-dione | |
CAS RN |
16417-11-1 |
Source
|
Record name | NSC54666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Methanesulfonyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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